molecular formula C21H26BrN3O4 B13729948 N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate CAS No. 33855-47-9

N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate

Cat. No.: B13729948
CAS No.: 33855-47-9
M. Wt: 464.4 g/mol
InChI Key: ZOAMODQUIVKJOU-BTJKTKAUSA-N
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Description

N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a pyridyl group, and an ethylenediamine backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate typically involves multiple steps, starting with the preparation of the bromophenyl and pyridyl intermediates. These intermediates are then subjected to a series of reactions, including alkylation and condensation, to form the final product. Common reagents used in these reactions include bromine, ethylamine, and methylamine, under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield brominated or hydroxylated derivatives, while reduction reactions may produce dehalogenated or hydrogenated compounds .

Scientific Research Applications

N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate include:

Uniqueness

What sets N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

33855-47-9

Molecular Formula

C21H26BrN3O4

Molecular Weight

464.4 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl-pyridin-2-ylamino]ethyl-ethyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C17H22BrN3.C4H4O4/c1-3-20(2)12-13-21(17-6-4-5-11-19-17)14-15-7-9-16(18)10-8-15;5-3(6)1-2-4(7)8/h4-11H,3,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ZOAMODQUIVKJOU-BTJKTKAUSA-N

Isomeric SMILES

CC[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

CC[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O

Related CAS

14292-35-4

Origin of Product

United States

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